molecular formula C4H11ClIN B13715011 2-(Dimethylamino)ethyl Iodide Hydrochloride

2-(Dimethylamino)ethyl Iodide Hydrochloride

Cat. No.: B13715011
M. Wt: 235.49 g/mol
InChI Key: BKLATZCWVLVION-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl Iodide Hydrochloride is an organic compound that belongs to the class of quaternary ammonium salts. It is commonly used in organic synthesis and has various applications in scientific research. The compound is known for its reactivity and ability to form stable complexes with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl Iodide Hydrochloride typically involves the reaction of 2-(Dimethylamino)ethanol with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-(Dimethylamino)ethanol+Hydroiodic Acid2-(Dimethylamino)ethyl Iodide Hydrochloride\text{2-(Dimethylamino)ethanol} + \text{Hydroiodic Acid} \rightarrow \text{this compound} 2-(Dimethylamino)ethanol+Hydroiodic Acid→2-(Dimethylamino)ethyl Iodide Hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl Iodide Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize the compound.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-(Dimethylamino)ethanol, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

2-(Dimethylamino)ethyl Iodide Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl Iodide Hydrochloride involves its ability to form stable complexes with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through ionic and covalent bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl Chloride Hydrochloride
  • 2-(Dimethylamino)ethyl Bromide Hydrochloride
  • 2-(Dimethylamino)ethyl Fluoride Hydrochloride

Uniqueness

2-(Dimethylamino)ethyl Iodide Hydrochloride is unique due to its iodide ion, which imparts specific reactivity and properties. Compared to its chloride, bromide, and fluoride counterparts, the iodide version is more reactive in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C4H11ClIN

Molecular Weight

235.49 g/mol

IUPAC Name

2-iodo-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C4H10IN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H

InChI Key

BKLATZCWVLVION-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCI.Cl

Origin of Product

United States

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